molecular formula C9H17ClN2O3 B1398371 (S)-Ethyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride CAS No. 937057-79-9

(S)-Ethyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride

Cat. No. B1398371
M. Wt: 236.69 g/mol
InChI Key: XCVQPCSIODNZTO-FJXQXJEOSA-N
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Description

(S)-Ethyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride, also known as (S)-Et-AOP-HCl, is an organic compound with a wide range of applications in the fields of science and medicine. It is a white, crystalline solid that is soluble in water and has a molecular weight of 294.7 g/mol. (S)-Et-AOP-HCl has been used in various scientific and medical research studies due to its unique properties.

Scientific Research Applications

Anticancer Research

Ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate and its derivatives, closely related to (S)-Ethyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride, have been investigated for their potential anticancer properties. A study explored these compounds' effects on the proliferation and the mitotic index of cultured L1210 cells and their impact on the survival of mice with P388 leukemia (Temple et al., 1983).

Antimicrobial Activity

Research into the antimicrobial activity of related compounds has shown promising results. For instance, ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and its derivatives have been evaluated for antibacterial and antifungal activities, demonstrating significant inhibition of bacterial and fungal growth (Desai et al., 2007).

Neurological Applications

Studies have shown that derivatives of ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate, closely related to the compound , can have significant effects on learning and memory facilitation in mice. This points to potential applications in the field of neurology and cognitive enhancement (Li Ming-zhu, 2012).

Enzyme Inhibition Studies

Compounds like ethyl 2-[aryl(thiazol-2-yl)amino]acetates have been synthesized and tested for their enzyme inhibition properties. These compounds have shown high percentage inhibition towards α-glucosidase and β-glucosidase enzymes, indicating potential therapeutic applications in metabolic disorders (Babar et al., 2017).

Chemical Synthesis and Structural Analysis

In the realm of chemical synthesis, polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a compound structurally related to (S)-Ethyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride, have been characterized using various spectroscopic and diffractometric techniques (Vogt et al., 2013).

Apoptosis Induction in Cancer Cells

Research has also explored compounds such as polyoxypeptin, isolated from Streptomyces, which contains a structural moiety similar to (S)-Ethyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride. Polyoxypeptin has shown to be a potent inducer of apoptosis in human pancreatic carcinoma cells (Umezawa et al., 1998).

properties

IUPAC Name

ethyl 2-[(3S)-3-amino-2-oxopiperidin-1-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3.ClH/c1-2-14-8(12)6-11-5-3-4-7(10)9(11)13;/h7H,2-6,10H2,1H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVQPCSIODNZTO-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCCC(C1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1CCC[C@@H](C1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718817
Record name Ethyl [(3S)-3-amino-2-oxopiperidin-1-yl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Ethyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride

CAS RN

937057-79-9
Record name Ethyl [(3S)-3-amino-2-oxopiperidin-1-yl]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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